molecular formula C5H2BrClNNaO2S B13173386 Sodium 5-bromo-2-chloropyridine-3-sulfinate

Sodium 5-bromo-2-chloropyridine-3-sulfinate

Cat. No.: B13173386
M. Wt: 278.49 g/mol
InChI Key: YMNRJQUDOYZAHD-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H2BrClNNaO2S and a molecular weight of 278.49 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-bromo-2-chloropyridine-3-sulfinate typically involves the sulfonation of 5-bromo-2-chloropyridine. This process can be achieved through various methods, including the use of sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce sulfonates and sulfides, respectively .

Scientific Research Applications

Sodium 5-bromo-2-chloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-bromo-2-chloropyridine-3-sulfonate
  • Sodium 5-bromo-2-chloropyridine-3-sulfide
  • Sodium 5-bromo-2-chloropyridine-3-sulfoxide

Uniqueness

Sodium 5-bromo-2-chloropyridine-3-sulfinate is unique due to its specific combination of bromine, chlorine, and sulfinate groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

Molecular Formula

C5H2BrClNNaO2S

Molecular Weight

278.49 g/mol

IUPAC Name

sodium;5-bromo-2-chloropyridine-3-sulfinate

InChI

InChI=1S/C5H3BrClNO2S.Na/c6-3-1-4(11(9)10)5(7)8-2-3;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

YMNRJQUDOYZAHD-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC(=C1S(=O)[O-])Cl)Br.[Na+]

Origin of Product

United States

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